molecular formula C23H20N2O7 B5126988 2-(3-nitrophenyl)-2-oxoethyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-(3-nitrophenyl)-2-oxoethyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B5126988
M. Wt: 436.4 g/mol
InChI Key: YQMXTKIPEXKCSO-UHFFFAOYSA-N
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Description

This compound features a cyclohexyl group attached to the isoindole ring and a 3-nitrophenyl moiety in the ester side chain. Its molecular formula is C25H18N2O8 (MW: 474.4 g/mol), with a structure optimized for diverse applications in medicinal chemistry and materials science. Key properties include:

  • Nitro group: Participates in redox reactions and may contribute to biological activity.
  • Cyclohexyl group: Enhances lipophilicity, influencing solubility and pharmacokinetics.
  • Isoindole-dione core: Provides a rigid scaffold for molecular interactions .

Properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O7/c26-20(14-5-4-8-17(11-14)25(30)31)13-32-23(29)15-9-10-18-19(12-15)22(28)24(21(18)27)16-6-2-1-3-7-16/h4-5,8-12,16H,1-3,6-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMXTKIPEXKCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Nitration: Introduction of a nitro group to a phenyl ring.

    Esterification: Formation of an ester bond between the nitrophenyl group and the oxoethyl group.

    Cyclization: Formation of the isoindole ring through intramolecular cyclization.

    Substitution: Introduction of the cyclohexyl group to the isoindole ring.

Industrial Production Methods

Industrial production of such complex compounds often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo various substitution reactions, particularly at the phenyl and isoindole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or a ligand in various organic reactions.

    Materials Science: Potential use in the development of new materials with specific properties.

Biology and Medicine

    Drug Development:

    Biological Probes: Use as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry

    Polymer Science: Potential use in the synthesis of polymers with unique properties.

    Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Modifications in Isoindole Derivatives

The table below highlights critical differences between the target compound and similar analogs:

Compound Name Substituents (Isoindole Position 2) Ester Group Modifications Molecular Weight (g/mol) Key Applications
Target Compound Cyclohexyl 3-Nitrophenyl 474.4 Antimicrobial, anticancer
2-(4-Ethoxyphenyl)-1,3-Dioxo-2,3-Dihydro-1H-Isoindole-5-Carboxylate () 4-Ethoxyphenyl 3-Nitrophenyl 474.4 Polymer/dye synthesis
Cyclohexyl 2-(2,5-Dimethylphenyl)-1,3-Dioxo-2,3-Dihydro-1H-Isoindole-5-Carboxylate () 2,5-Dimethylphenyl Cyclohexyl 377.4 Organic synthesis, agrochemicals
2-[2-Chloro-5-(Trifluoromethyl)Phenyl]-1,3-Dioxo-2,3-Dihydro-1H-Isoindole-5-Carboxylate () 2-Chloro-5-(trifluoromethyl)phenyl 4-Nitrophenyl 532.8 Catalysts, bioactive reagents

Impact of Substituents on Properties

Cyclohexyl vs. Dimethylphenyl () introduces steric hindrance, reducing reactivity in substitution reactions but enhancing thermal stability .

Nitro Group vs. Halogen/Trifluoromethyl :

  • The 3-nitro group in the target compound is more electron-withdrawing than chloro or trifluoromethyl groups (), increasing electrophilicity and redox activity. This makes the target compound more reactive in reduction reactions (e.g., nitro → amine conversion) .

Ester Group Variations :

  • Analogs with methoxypropyl () or ethoxyphenyl () substituents exhibit improved solubility in polar solvents due to ether/ester linkages. The target compound’s nitro group may limit solubility in aqueous media .

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